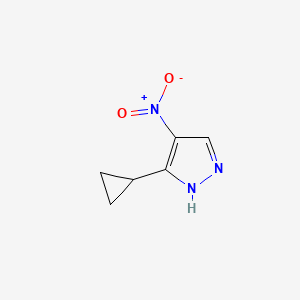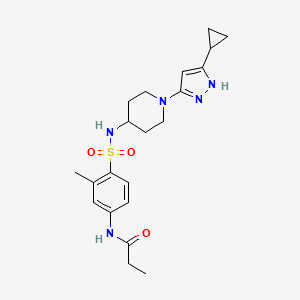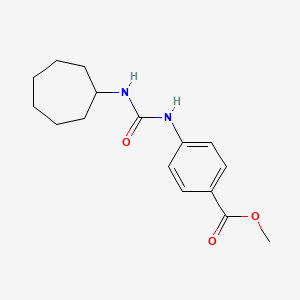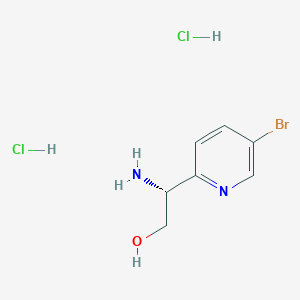![molecular formula C21H13ClF2N4OS2 B2508319 1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189425-02-2](/img/no-structure.png)
1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" is a derivative of the triazolopyrimidine family, which is known for its potential in various biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives typically involves the reaction of different starting materials, such as thioxopyrimidinones or hydrazinopyrimidinones, with various reagents to construct the triazolopyrimidine core. For example, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides . Another method includes reacting 1,2-dihydro-2-thioxopyrimidin-4(3H)ones with C-ethoxycarbonyl-N-arylhydrazonoyl chlorides to yield 1,2,4-triazolo[4,3-a]pyrimidines . These methods highlight the versatility in synthesizing triazolopyrimidine derivatives, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolopyrimidine core, which can be further substituted with various functional groups. The presence of halogen atoms, such as chlorine and fluorine, as well as thioether and benzyl groups in the compound, suggests that it may exhibit unique electronic and steric properties that could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Triazolopyrimidine derivatives can undergo a variety of chemical reactions, including substitution reactions with different reagents such as benzenediazonium chloride, nitrous acid, acetyl chloride, and chloroacetyl chloride . These reactions can be used to further modify the compound and introduce additional functional groups, potentially altering its biological activity and physical properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" are not detailed in the provided papers, related compounds in the triazolopyrimidine family generally exhibit properties that make them suitable for biological applications. For instance, the use of water as a solvent in the synthesis of related derivatives suggests that these compounds may have favorable solubility profiles for biological studies . Additionally, the ability of triazolopyrimidine derivatives to self-assemble into supramolecular structures, as seen with TPTH, indicates that they may have interesting optical properties, which could be explored for the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Various derivatives and analogs of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one have been synthesized, showcasing the versatility and potential of this compound in different chemical contexts. For instance, the creation of new 1,2,3-triazolo[4,5-e]1,2,4-triazolo[4,3-c]pyrimidine derivatives through nucleophilic replacement and intramolecular cyclization processes was explored by Biagi et al. (2002), indicating a path for developing novel tricyclic compounds with potentially unique properties (Biagi et al., 2002). Similarly, Davoodnia et al. (2008) investigated the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones, highlighting the chemical strategies and the potential of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives in constructing complex and functional heterocyclic compounds (Davoodnia et al., 2008).
Antibacterial and Antimicrobial Activities
Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives have shown promising antibacterial and antimicrobial activities. A study by Hossain and Bhuiyan (2009) synthesized and analyzed the antimicrobial activities of several new thieno and furopyrimidine derivatives, providing insights into the potential therapeutic applications of these compounds (Hossain & Bhuiyan, 2009). Prasad et al. (2007) also synthesized a novel series of triazolothienopyrimidines and evaluated their antibacterial activity, showing promising results comparable to standard treatments (Prasad et al., 2007).
Chemical Properties and Functionalizations
The compound and its derivatives demonstrate a range of chemical behaviors and potential for further functionalization. Gomha (2009) reported a facile one-pot synthesis of certain derivatives, indicating the ease of manipulating the chemical structure for various applications (Gomha, 2009). Additionally, the work by Shawali et al. (2006) on synthesizing functionalized derivatives points to the adaptability and potential of this compound in creating diverse and targeted molecular structures (Shawali et al., 2006).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the thiolation of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one with a 2-chloro-6-fluorobenzyl bromide followed by the alkylation of the resulting intermediate with a 4-fluorobenzyl bromide.", "Starting Materials": [ "Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one", "2-chloro-6-fluorobenzyl bromide", "4-fluorobenzyl bromide", "Sodium hydride", "Thionyl chloride", "Sodium bicarbonate", "Acetone", "Methanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is treated with thionyl chloride and then with sodium bicarbonate to yield the corresponding acid chloride.", "The acid chloride is then reacted with sodium hydride and 2-chloro-6-fluorobenzyl bromide in acetone to yield the intermediate 1-((2-chloro-6-fluorobenzyl)thio)-4-thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one.", "The intermediate is then reacted with 4-fluorobenzyl bromide in methanol to yield the final product, 1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one.", "The product is purified by recrystallization from diethyl ether and chloroform." ] } | |
CAS-Nummer |
1189425-02-2 |
Produktname |
1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
Molekularformel |
C21H13ClF2N4OS2 |
Molekulargewicht |
474.93 |
IUPAC-Name |
12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-[(4-fluorophenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C21H13ClF2N4OS2/c22-15-2-1-3-16(24)14(15)11-31-21-26-25-20-27(10-12-4-6-13(23)7-5-12)19(29)18-17(28(20)21)8-9-30-18/h1-9H,10-11H2 |
InChI-Schlüssel |
XYPABFQMSYQWJE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)
![6-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2508249.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)
![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)



